Butanoic acid is a short-chain fatty acid (SCFA) produced by gut bacteria during fermentation of dietary fibers PubChem. It plays a role in cell signaling and gene regulation NCBI: .
Butanoic acid is a versatile building block used in the synthesis of various organic compounds ScienceDirect.
(S)-3-Bromobutanoic acid is an organic compound characterized by its molecular formula and a molecular mass of 167.00 g/mol. It is a chiral molecule, with the (S) configuration indicating the specific spatial arrangement of its atoms. The compound features a bromine atom attached to the third carbon of a four-carbon butanoic acid chain, making it a derivative of butanoic acid. Its structural formula can be represented as:
textBr |H2C-C-COOH | CH3
The compound has a melting point of 44 °C and a boiling point ranging from 110 to 111 °C at a pressure of 9-10 Torr . It is also known by various names, including butyric acid, 3-bromo- and β-bromobutyric acid.
(S)-3-Bromobutanoic acid exhibits various biological activities. It has been studied for its potential role in metabolic pathways and its effects on cellular processes. The compound's bromine substituent may influence its interaction with biological molecules, potentially affecting enzyme activity or cellular signaling pathways.
Several methods exist for synthesizing (S)-3-bromobutanoic acid:
(S)-3-Bromobutanoic acid finds applications in various fields:
Interaction studies involving (S)-3-bromobutanoic acid focus on its reactivity with biological molecules. Research indicates that its bromine atom may facilitate interactions with enzymes or receptors, potentially influencing metabolic pathways. Studies have explored its effects on cell proliferation and apoptosis, highlighting its potential as a therapeutic agent.
(S)-3-Bromobutanoic acid shares structural similarities with several other brominated carboxylic acids. Here are some comparable compounds:
The uniqueness of (S)-3-bromobutanoic acid lies in its specific stereochemistry and position of the bromine atom, which influences both its chemical reactivity and biological activity compared to other similar compounds.